2'-Deoxyadenosine-5'-O-monophosphorothioate sodium salt
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Overview
Description
2’-Deoxyadenosine-5’-O-monophosphorothioate sodium salt (CAS number: 64145-26-2) is a modified nucleoside derivative. Its chemical formula is C₁₀H₁₂N₅Na₂O₅PS with a molecular weight of approximately 391.25 g/mol . This compound is also known by other names, including 2’‘-Deoxyadenosine 5’‘-phosphorothioic acid and 5’-DAMPS SODIUM SALT .
Preparation Methods
Synthetic Routes:: The synthesis of 2’-Deoxyadenosine-5’-O-monophosphorothioate sodium salt involves introducing a sulfur atom at the 5’-position of the deoxyadenosine nucleoside. Specific synthetic routes may vary, but a common approach is the reaction of 2’-deoxyadenosine with phosphorus pentasulfide (P₂S₅) in an appropriate solvent. The resulting product is the desired phosphorothioate compound.
Industrial Production:: Industrial-scale production methods typically follow similar principles, but they may employ more efficient and scalable processes. Detailed industrial procedures are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
Reactions::
Sulfurization Reaction: The key reaction involves replacing the oxygen at the 5’-position of 2’-deoxyadenosine with a sulfur atom.
Hydrolysis: The compound can undergo hydrolysis under acidic or alkaline conditions, leading to the cleavage of the phosphorothioate bond.
Phosphorus Pentasulfide (P₂S₅): Used for sulfurization.
Acidic or Alkaline Hydrolysis Conditions: To break the phosphorothioate bond.
Major Products:: The primary product is 2’-Deoxyadenosine-5’-O-monophosphorothioate sodium salt itself.
Scientific Research Applications
Chemistry: Used as a tool in nucleic acid research and chemical biology.
Biology: Investigated for its effects on gene expression and RNA processing.
Industry: May find use in biotechnology and drug development.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with cellular enzymes, RNA, or DNA. Further research is needed to elucidate specific molecular targets and pathways.
Comparison with Similar Compounds
While 2’-Deoxyadenosine-5’-O-monophosphorothioate sodium salt is unique due to its sulfur modification, similar compounds include other nucleoside analogs used in research and medicine.
Properties
Molecular Formula |
C10H14N5O5PS |
---|---|
Molecular Weight |
347.29 g/mol |
IUPAC Name |
5-(6-aminopurin-9-yl)-2-(dihydroxyphosphinothioyloxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H14N5O5PS/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(20-7)2-19-21(17,18)22/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,22) |
InChI Key |
ULJYSQHUKIZEGB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=S)(O)O)O |
Origin of Product |
United States |
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